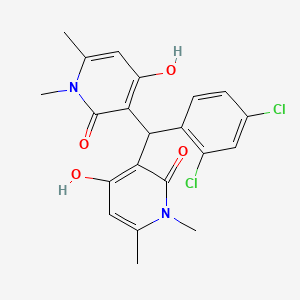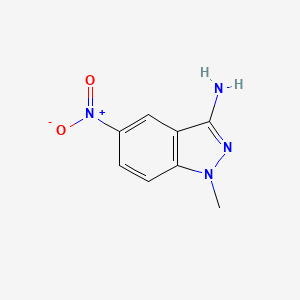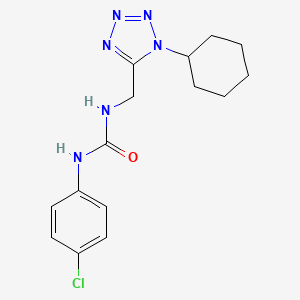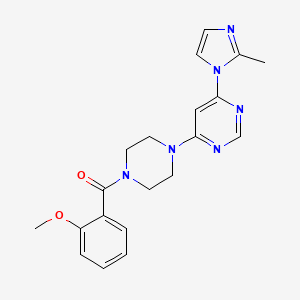
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Bis(4-hydroxy-2-oxo-1,2-dihydropyridin-3-ylidene)-2,4-dichlorophenylamine' and is commonly referred to as 'Ligand 1'.
Aplicaciones Científicas De Investigación
Poly(amides) and Poly(imides) Containing Silicon and Germanium
Research into poly(amides) and poly(imides) that contain silicon or germanium atoms in the main chain demonstrates the synthesis and characterization of these materials. These polymers exhibit enhanced thermal stability and glass transition temperatures, which could be attributed to the unique properties of silicon and germanium within the polymer matrix. The incorporation of heteroatoms like Si or Ge bonded to carbon atoms in the polymer backbone provides valuable insights into the development of materials with improved performance for high-temperature applications (Tagle, Terraza, Leiva, & Valenzuela, 2006).
Synthesis and Structural Studies of Pyridinones
The synthesis and structural analysis of a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents provides foundational knowledge for the development of novel compounds with potential applications in drug discovery and material science. These studies, focusing on the chemical properties and crystal structures of pyridinones, lay the groundwork for future research into their practical applications in various scientific fields (Nelson, Karpishin, Rettig, & Orvig, 1988).
Iron-Catalyzed Oxidation for Synthesis
Iron-catalyzed oxidative reactions have been employed to synthesize methylene-bridged bis-1,3-dicarbonyl derivatives efficiently. This method represents a significant advancement in organic synthesis, providing a green and sustainable approach to creating complex organic molecules. These derivatives can be further reacted to produce bipyrazoles and substituted 1,4-dihydropyridines, highlighting the versatility of iron-catalyzed reactions in facilitating the synthesis of a wide range of organic compounds (Li, He, Guo, Li, Zhao, & Li, 2009).
Luminescent Properties of Iridium Complexes
Research into the luminescent properties of iridium complexes with tridentate pyrazolyl ligands showcases the potential of these compounds in the development of phosphorescent materials. These findings contribute to the broader field of materials science, especially in creating energy-efficient lighting and display technologies. The study of these iridium complexes not only advances our understanding of their photophysical properties but also opens up new avenues for their application in optoelectronic devices (Yang, Okuda, Kobayashi, Nozaki, Tanabe, Ishii, & Haga, 2008).
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-10-7-15(26)18(20(28)24(10)3)17(13-6-5-12(22)9-14(13)23)19-16(27)8-11(2)25(4)21(19)29/h5-9,17,26-27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMPENUXKAJSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)

![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)
![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)
![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)


